REACTION_CXSMILES
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CN(C=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[N+:13]([O-:15])=[O:14])C.C1C[O:19]CC1>>[F:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:19])=[C:7]([N+:13]([O-:15])=[O:14])[CH:8]=1
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Name
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Quantity
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6.72 g
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Type
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reactant
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Smiles
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CN(C)C=CC1=C(C=C(C=C1)F)[N+](=O)[O-]
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Name
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NaIO4
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Quantity
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20.53 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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160 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered in a celite pad
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Type
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WASH
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Details
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eluted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (50% CH2Cl2 /hexane)
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Name
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Type
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product
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Smiles
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FC1=CC(=C(C=O)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |